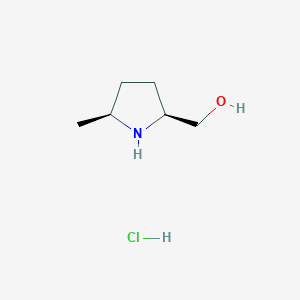

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride

Description

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride (CAS: 717102-64-2) is a chiral pyrrolidine derivative with a hydroxymethyl group at position 2 and a methyl group at position 5 of the pyrrolidine ring. Its molecular formula is C₇H₁₅NO·HCl, and it exists as a hydrochloride salt to enhance solubility and stability. This compound is commonly utilized as a synthetic intermediate in pharmaceuticals, notably in the synthesis of antiviral agents like velpatasvir, a component of the hepatitis C drug EPCLUSA® .

Properties

IUPAC Name |

[(2S,5S)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDPWNDWJOGDY-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for better control over reaction conditions and higher yields. The final product is typically purified by recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Stereoselective Alkylation and Nucleophilic Substitution

The hydroxyl group in the methanol substituent undergoes nucleophilic substitution reactions. For example, Mitsunobu-like reactions enable the formation of ethers or esters with retention of stereochemistry:

This reaction highlights the utility of the hydroxyl group in forming C–O bonds while preserving the stereochemical integrity of the pyrrolidine ring.

Hydrogenation and Catalytic Reduction

The pyrrolidine ring can participate in hydrogenation reactions. For instance, platinum-catalyzed hydrogenation of related 2-methylpyrroline derivatives in alcohol solvents yields enantiomerically pure pyrrolidines:

| Reaction | Catalyst/Solvent | Outcome | Source |

|---|---|---|---|

| 2-Methylpyrroline → (R)-2-Methylpyrrolidine | Pt/C, ethanol-methanol (3:1 v/v) | (R)-2-Methylpyrrolidine L-tartrate (>50% ee) |

While this example focuses on a precursor, analogous conditions could apply to derivatives of (2S,5S)-(5-Methylpyrrolidin-2-yl)methanol.

Oxidation and Functional Group Interconversion

The primary alcohol can be oxidized to a carbonyl group. Swern oxidation of structurally similar prolinol derivatives yields aldehydes:

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| (S)-N-Boc-prolinol | Oxalyl chloride, DMSO, Et₃N | (S)-N-Boc-2-formylpyrrolidine (85% yield) |

This reaction is critical for introducing ketone or aldehyde functionalities for further derivatization.

Cyclopropanation and Ring-Opening Reactions

In cyclopropane synthesis, pyrrolidine derivatives participate in Payne rearrangement pathways:

| Reactants | Conditions | Product | Source |

|---|---|---|---|

| Epichlorohydrin + Dimethyl malonate | Nucleophilic attack, Payne rearrangement | Bicyclic lactone (93.4% ee) |

The stereochemistry of the pyrrolidine ring directs regioselectivity in such reactions.

Key Data Tables

| Entry | Substrate | Reagent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 4-Chloroquinazoline | DIAD, PPh₃ | 6-Methoxyquinazoline | 73 | >98 |

Table 2. Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|

| Pt/C | Ethanol-methanol | 25 | >50 |

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of pyrrolidin-2-ylmethanol, including (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride, may exhibit antiviral activity. Specifically, compounds in this class have been investigated for their potential to inhibit viral replication and could serve as leads for developing new antiviral therapies .

Neurological Applications

The compound has been studied for its effects on the central nervous system (CNS). Its structural similarity to other psychoactive substances suggests that it may interact with neurotransmitter systems. This interaction could lead to developments in treating neurological disorders such as anxiety and depression .

Synthesis Processes

The synthesis of this compound typically involves the hydrogenation of specific precursors under controlled conditions. The use of platinum catalysts in the hydrogenation process has been documented, providing a scalable method for producing this compound efficiently .

| Process Step | Description |

|---|---|

| Starting Material | 2-Methylpyrroline |

| Catalyst | Platinum (IV) oxide or Pt/C |

| Solvent | Ethanol and methanol mixture (2:1 to 3:1 v/v) |

| Temperature | Ambient temperature |

| Purification | Filtration to remove catalyst |

Pharmaceutical Formulations

The compound is a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form salts with hydrochloric acid enhances its solubility and bioavailability, making it suitable for oral formulations. Additionally, it can be used to create prodrugs that improve pharmacokinetic properties .

Case Studies

Several studies have highlighted the effectiveness of this compound in drug development:

- Study on Antiviral Activity: A recent investigation demonstrated that modifications of this compound could lead to enhanced antiviral efficacy against specific viruses, suggesting its potential as a therapeutic agent .

- Neuropharmacology Research: In animal models, the administration of this compound showed promising results in reducing anxiety-like behaviors, indicating its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Stereoisomers

- [(2R,5R)-5-Methylpyrrolidin-2-YL]methanol Hydrochloride (CAS: 4045-25-4): This stereoisomer differs in the configuration of chiral centers (2R,5R vs. 2S,5S). Such stereochemical variations significantly influence biological activity and receptor binding. For instance, the (2S,5S) configuration is critical in velpatasvir’s structure, where precise stereochemistry ensures target specificity .

| Parameter | (2S,5S)-Isomer | (2R,5R)-Isomer |

|---|---|---|

| CAS Number | 717102-64-2 | 4045-25-4 |

| Stereochemistry | 2S,5S | 2R,5R |

| Role in Pharmaceuticals | Key intermediate | Limited reported |

Derivatives with Additional Functional Groups

- (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride: This compound (CAS: Not provided) features an additional hydroxyl group at position 3 and a methyl group at position 1. However, steric hindrance from the 1-methyl group may reduce metabolic stability .

N/A (2S,5S)-Benzyl ((5-Methylpyrrolidin-2-YL)methyl)Carbamate Hydrochloride :

The introduction of a benzyl carbamate group (CAS: WX601191) modifies reactivity, acting as a protecting group in synthetic pathways. This derivative is more lipophilic, which could influence membrane permeability in drug delivery applications .

Structural Analogs in Drug Development

Velpatasvir (EPCLUSA®) :

The target compound is a substructure of velpatasvir (C₄₉H₅₄N₈O₈), where the (2S,5S)-pyrrolidine moiety contributes to conformational rigidity and binding affinity. Velpatasvir’s solubility (>2 mg/mL at pH 2–7.7) suggests that the hydrochloride salt form of the pyrrolidine derivative enhances solubility in physiological conditions .- (2S,3S,4R,5S)-3,4-Dihydroxy-5-Methyl-2-Nonyl-Pyrrolidine Hydrochloride: This analog (CAS: C₁₄H₃₀ClNO₂) includes a nonyl chain and dihydroxy groups, increasing lipophilicity and enabling membrane interactions. Its crystal structure (orthorhombic, P2₁2₁2₁) reveals extensive hydrogen bonding, a feature likely shared with the target compound due to similar hydrochloride salt formation .

Key Research Findings and Data

Physicochemical Properties

- Solubility : Hydrochloride salts of pyrrolidine derivatives generally exhibit improved aqueous solubility. For example, velpatasvir’s solubility profile is attributed to its salt form and polar functional groups .

- Crystallography : Related pyrrolidine hydrochlorides form orthogonal crystal systems (e.g., a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) with hydrogen-bonded networks, stabilizing the solid state .

Biological Activity

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is a chiral compound with significant biological activity. Its unique structural properties allow it to interact with various biological targets, influencing numerous biochemical pathways. This article reviews the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula: C6H14ClNO

- Molecular Weight: 151.6347 g/mol

- CAS Number: 717102-64-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound modulates their activity, influencing various biochemical pathways such as neurotransmitter synthesis and signal transduction.

Molecular Targets

- Enzymes: Interacts with enzymes involved in neurotransmitter release.

- Receptors: Functions as a ligand for nicotinic receptors, potentially affecting conditions related to neuromodulation.

Biological Applications

1. Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as anxiety and depression.

2. Research Applications

Utilized in studying enzyme mechanisms and as a ligand in biochemical assays, this compound is valuable in various fields of scientific research.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Demonstrated that the compound can enhance dopamine release in neuronal cultures, indicating potential for treating dopamine-related disorders. |

| Study 2 | Enzyme Interaction | Found that this compound selectively inhibits certain enzymes involved in neurotransmitter metabolism, which may lead to increased levels of neurotransmitters in the synaptic cleft. |

| Study 3 | Pharmacological Effects | Evaluated the compound's effects on animal models of anxiety and depression, showing significant anxiolytic effects compared to control groups. |

Q & A

Q. What synthetic strategies are employed to synthesize (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride, and how is stereochemical integrity maintained?

The compound is synthesized via stereocontrolled routes, such as acidic cleavage of protected intermediates (e.g., isopropylidene-protected precursors) in methanol, followed by recrystallization to isolate enantiomerically pure forms . Stereochemical control is achieved using chiral catalysts or enantiopure starting materials derived from natural amino acids. For instance, similar pyrrolidine derivatives leverage L-proline analogs to enforce the (2S,5S) configuration during ring closure . Post-synthetic purification via column chromatography or recrystallization in polar solvents (e.g., MeOH/EtO₂ mixtures) ensures stereochemical fidelity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks. For example, orthogonal crystal systems (e.g., P2₁2₁2₁) with Z = 4 are used to validate molecular packing and ionic interactions .

- NMR spectroscopy : H and C NMR distinguish diastereotopic protons and confirm methyl group positioning on the pyrrolidine ring. Coupling constants (e.g., ) verify ring puckering .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and chloride counterion presence.

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational flexibility in the pyrrolidine ring?

The Cremer-Pople method quantifies ring non-planarity by defining a mean plane and calculating puckering amplitude () and phase angle () . For five-membered rings like pyrrolidine:

- Amplitude : Reflects the degree of deviation from planarity (e.g., for pseudorotation).

- Phase angle : Identifies the puckering mode (e.g., envelope vs. twist conformers).

Applying this to crystallographic data (e.g., using SHELXL ) reveals how substituents like the 5-methyl group bias the ring toward specific conformations, impacting hydrogen-bonding and solubility .

Q. What methodologies address contradictions in enantiomer polarity assignments during crystallographic refinement?

For non-centrosymmetric crystals, Flack’s parameter is preferred over Rogers’ to avoid false chirality-polarity indications in near-symmetric structures. The parameter uses twin-component scattering to robustly assign absolute configuration, critical for validating the (2S,5S) designation . Refinement protocols in SHELXL integrate this parameter, reducing over-precision risks in chiral centers .

Q. How can researchers design assays to evaluate this compound’s bioactivity as a pharmaceutical intermediate?

- Targeted synthesis : Incorporate the compound into larger scaffolds, such as Velpatasvir’s macrocyclic structure, to assess its role in binding hepatitis C virus NS5A proteins .

- Conformational analysis : Use molecular dynamics simulations parameterized by crystallographic data to predict how ring puckering affects target interactions .

- In vitro assays : Test inhibitory effects on enzymes like 5-L-fucosidase, leveraging precedents from structurally related pyrrolidine-diol derivatives .

Data Contradiction Analysis

Q. How should conflicting hydrogen-bonding patterns in crystallographic studies be resolved?

Discrepancies in reported hydrogen-bond networks (e.g., donor/acceptor distances) may arise from solvent effects or data resolution. Strategies include:

- Multi-temperature crystallography : Collect datasets at 100 K and 295 K to assess thermal motion artifacts .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⁻ as a hydrogen-bond acceptor) to distinguish static vs. dynamic packing effects .

Q. What experimental controls ensure reproducibility in stereoselective syntheses?

- Chiral HPLC : Monitor reaction intermediates to detect racemization.

- Deuterated solvents in NMR : Reduce signal overlap for precise stereochemical analysis.

- Crystallographic redundancy : Refine multiple crystals to confirm consistency in unit cell parameters and space group assignments .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Pyrrolidine Derivatives

| Parameter | Value (Example) | Significance |

|---|---|---|

| Space group | P2₁2₁2₁ | Confirms chiral packing |

| Z | 4 | Validates molecular symmetry |

| R₁(F) | < 0.08 | Indicates high data accuracy |

| Hydrogen-bond distance | 2.8–3.2 Å | Reflects strong Cl⁻···H–O interactions |

Table 2. Puckering Parameters for Five-Membered Rings

| Parameter | Definition | Application Example |

|---|---|---|

| Puckering amplitude (Å) | Quantifies ring distortion magnitude | |

| Phase angle (°) | Distinguishes envelope/twist conformers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.